4-bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Description
4-Bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a halogen-rich heterocyclic compound featuring a fused pyrrole-pyridine scaffold. Its molecular formula is C₇H₃BrClIN₂, with a molecular weight of 353.38 g/mol. The presence of bromine (Br), chlorine (Cl), and iodine (I) substituents at positions 4, 6, and 3, respectively, confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-3-1-5(9)12-7-6(3)4(10)2-11-7/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOGNXCKBOKADK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NC=C2I)N=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646914 | |
| Record name | 4-Bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-78-2 | |
| Record name | 4-Bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures starting from commercially available precursors. One common approach involves the halogenation of pyrrolo[2,3-b]pyridine derivatives. For instance, the bromination and chlorination can be achieved using bromine and chlorine sources under controlled conditions. The iodination step can be performed using iodine or iodinating reagents such as N-iodosuccinimide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate nucleophiles.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, facilitated by palladium catalysts.
Oxidation and Reduction Reactions: The pyrrolo[2,3-b]pyridine core can be subjected to oxidation or reduction under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in organic solvents such as dimethylformamide or toluene.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules with potential therapeutic applications.
Chemical Biology: The compound is used in the design of molecular probes to study biological pathways and protein interactions.
Material Science: It can be incorporated into organic electronic materials due to its unique electronic properties.
Drug Discovery: The compound is explored for its potential to inhibit specific molecular targets involved in diseases such as cancer.
Mechanism of Action
The mechanism of action of 4-bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is primarily related to its ability to interact with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can block downstream signaling pathways, leading to reduced cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen Substitution Effects
5-Bromo-6-Chloro-1H-Pyrrolo[2,3-b]Pyridine (CAS 1190321-59-5)
- Structure : Bromine at position 5, chlorine at 4.
- Molecular Weight : 232.48 g/mol (vs. 353.38 g/mol for the target compound).
- Reactivity : The absence of iodine limits its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the iodinated target compound. This isomer is primarily used as a building block for anticancer agents .
6-Bromo-3-Chloro-1H-Pyrrolo[2,3-b]Pyridine (CAS 1190321-31-3)
- Structure : Bromine at 6, chlorine at 3.
- Applications : Demonstrates moderate kinase inhibition but lacks the iodine atom for further functionalization. Its lower molecular weight (231.48 g/mol) reduces steric hindrance, enhancing solubility in polar solvents .
4-Chloro-5-Fluoro-6-Iodo-1H-Pyrrolo[2,3-b]Pyridine
- Structure : Chlorine at 4, fluorine at 5, iodine at 5.
- However, the absence of a bromine substituent reduces its reactivity in aryl halide coupling reactions .
Impact of Substituent Diversity on Physicochemical Properties
Solubility and Lipophilicity
- The target compound’s triple halogenation (Br, Cl, I) increases lipophilicity (logP ≈ 3.2), reducing aqueous solubility. In contrast: 5-Aryl-3-Nicotinamide Derivatives (e.g., Compound 8a in ): Introduction of polar groups (e.g., nicotinamide) improves solubility (logP ≈ 2.1) but reduces cell membrane permeability . Thieno[2,3-b]Pyridines: Replacement of pyrrole with thiophene (as in ) decreases logP (~2.8) but introduces sulfur, which can oxidize to sulfoxides, complicating formulation .
Thermal and Chemical Stability
- Iodine’s weaker bond strength (vs. Br/Cl) in the target compound may lead to premature dehalogenation under harsh conditions. Comparatively, 5-Bromo-1-Methyl-3-Nitro Derivatives () exhibit higher thermal stability due to nitro group electron-withdrawing effects .
Kinase Inhibition
- The target compound’s iodine atom enables covalent binding to kinase active sites (e.g., FGFR1), as seen in . In contrast: 1H-Pyrrolo[2,3-b]Pyridine-5-Trifluoromethyl Derivatives: The CF₃ group enhances hydrophobic interactions but lacks halogen bonding capability, reducing potency (IC₅₀ ≈ 120 nM vs. 45 nM for the target compound) . Thieno[2,3-b]Pyridines with Morpholine Substituents (): Improved solubility but diminished anticancer efficacy due to reduced target affinity .
Antimicrobial Activity
- Thieno[2,3-b]Pyridine Bioisosteres (): Mimic quinolones (e.g., ciprofloxacin) but with lower Gram-negative coverage. The target compound’s halogens may enhance broad-spectrum activity via membrane disruption .
Functionalization Potential
Data Tables
Table 1: Physicochemical Comparison
Biological Activity
4-Bromo-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound of the pyrrolopyridine family, notable for its diverse biological activities and potential applications in medicinal chemistry. This compound has garnered attention due to its unique structural features, which include three halogen substituents: bromine, chlorine, and iodine. These substituents significantly influence its reactivity and biological properties.
The molecular formula of this compound is C₇H₄BrClN₂. The presence of halogens allows for various substitution reactions, making it a versatile compound in synthetic organic chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄BrClN₂ |
| SMILES | C1=CNC2=C1C(=CC(=N2)Cl)Br |
| InChI | InChI=1S/C7H4BrClN2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that derivatives of this compound can inhibit fibroblast growth factor receptors (FGFRs), which are critical for cell proliferation and survival. By binding to these receptors, the compound disrupts downstream signaling pathways, leading to reduced cell growth and apoptosis in cancer cells .
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, compounds with similar structures have been reported to induce mitochondrial apoptosis even in the presence of anti-apoptotic proteins like Bcl-2 .
Kinase Inhibition
Case Studies
- DYRK1A Inhibition : A recent study utilized AI-driven methods to design derivatives of pyrrolo[2,3-b]pyridine that effectively inhibit DYRK1A. These compounds demonstrated significant anti-inflammatory and antioxidant properties alongside their kinase inhibition capabilities .
- FGFR Inhibition : Another investigation focused on the ability of related compounds to inhibit FGFRs. The results indicated that these inhibitors could significantly reduce tumor growth in preclinical models by blocking critical signaling pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds.
| Compound Name | Halogen Substituents | Biological Activity |
|---|---|---|
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Cl | Moderate kinase inhibition |
| 6-Bromo-1H-pyrrolo[2,3-b]pyridine | Br | Weak anticancer activity |
| 4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | Br, Cl | Limited biological data |
| This compound | Br, Cl, I | Strong anticancer and kinase inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
